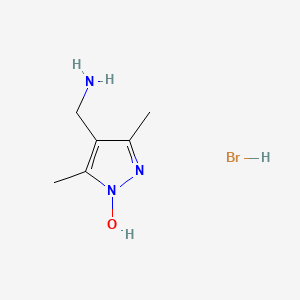
4-Cyclohexylquinolin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ciclohexilquinolin-2(1H)-ona es un compuesto orgánico que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Ciclohexilquinolin-2(1H)-ona típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común es la reacción de Pfitzinger, que involucra la condensación de un derivado de isatina con una ciclohexilamina en presencia de una base. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de 4-Ciclohexilquinolin-2(1H)-ona puede involucrar reacciones en lote a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la recristalización y la purificación utilizando técnicas cromatográficas para asegurar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Ciclohexilquinolin-2(1H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar derivados de quinolina N-óxido.
Reducción: Las reacciones de reducción pueden convertirla en derivados de tetrahidroquinolina.
Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o hidruro de litio y aluminio.
Sustitución: Reactivos como bromo o cloro en presencia de un catalizador de ácido de Lewis.
Productos principales
Oxidación: Derivados de quinolina N-óxido.
Reducción: Derivados de tetrahidroquinolina.
Sustitución: Derivados de quinolina halogenados.
Aplicaciones Científicas De Investigación
4-Ciclohexilquinolin-2(1H)-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-Ciclohexilquinolin-2(1H)-ona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo ciclohexilo puede mejorar su afinidad de unión y selectividad. El compuesto puede modular varias vías bioquímicas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
4-Fenilquinolin-2(1H)-ona: Estructura similar pero con un grupo fenilo en lugar de un grupo ciclohexilo.
4-Metilquinolin-2(1H)-ona: Contiene un grupo metilo en lugar de un grupo ciclohexilo.
4-Bencilquinolin-2(1H)-ona: Presenta un grupo bencilo en lugar del grupo ciclohexilo.
Unicidad
4-Ciclohexilquinolin-2(1H)-ona es única debido a la presencia del grupo ciclohexilo, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede proporcionar ventajas en términos de estabilidad, solubilidad e interacción con objetivos biológicos en comparación con sus análogos.
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
4-cyclohexyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H17NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h4-5,8-11H,1-3,6-7H2,(H,16,17) |
Clave InChI |
OCHRZCHLWJNXLM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC(=O)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)

![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)




![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)



![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)

